5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Beschreibung
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold recognized for its anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (M.tb) via ATP synthase inhibition . Its structure features:
- Position 3: A 4-chlorophenyl group, providing electron-withdrawing effects and moderate steric bulk.
- Position 5: A tert-butyl substituent, contributing significant hydrophobicity and metabolic stability.
- Position 7: An N-(pyridin-2-ylmethyl)amine, enabling hydrogen bonding and π-π interactions with target enzymes.
- Position 2: A methyl group, likely enhancing steric shielding and solubility .
The molecular weight (368.9 g/mol), logP (~5.9), and hydrogen-bonding capacity (1 donor, 3 acceptors) suggest moderate lipophilicity and membrane permeability .
Eigenschaften
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5/c1-15-21(16-8-10-17(24)11-9-16)22-27-19(23(2,3)4)13-20(29(22)28-15)26-14-18-7-5-6-12-25-18/h5-13,26H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLNGQXGCHJJIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Its structure includes a pyrazolo ring fused to a pyrimidine system, which contributes to its unique biological properties.
Research indicates that 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine interacts with various biological targets, which may include enzymes and receptors involved in critical cellular processes. Notably, compounds in this class have been identified as potent inhibitors of mycobacterial ATP synthase, making them promising candidates for the treatment of Mycobacterium tuberculosis (M.tb) infections .
Biological Activity
The biological activity of this compound has been explored through various studies:
- Antimycobacterial Activity : The compound has shown significant activity against M.tb. Structure–activity relationship (SAR) studies indicate that modifications to the substituents can enhance its efficacy against this pathogen. For instance, specific substitutions on the phenyl ring have been linked to improved potency against M.tb in vitro and in vivo models .
- Anticancer Properties : Pyrazolo[1,5-a]pyrimidines have been investigated for their anticancer properties. The compound's ability to inhibit cyclin-dependent kinases (CDKs) suggests potential applications in cancer therapy by inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties through modulation of specific biochemical pathways, although further research is needed to elucidate these mechanisms fully.
Case Studies
Several case studies have highlighted the biological activity of similar compounds within the pyrazolo[1,5-a]pyrimidine family:
Wissenschaftliche Forschungsanwendungen
The compound has been identified as a potent inhibitor of mycobacterial ATP synthase, making it a candidate for the treatment of Mycobacterium tuberculosis (M.tb) infections. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can exhibit significant in vitro growth inhibition of M.tb, with some analogues showing low toxicity to human cells and favorable pharmacokinetic properties .
Key Findings:
- Inhibition of Mycobacterial Growth: Studies have shown that certain pyrazolo[1,5-a]pyrimidin-7-amines can inhibit the growth of M.tb effectively, with some compounds achieving minimal inhibitory concentrations (MICs) as low as 0.2 µg/mL .
- Low hERG Liability: The compounds exhibit low liability for hERG channel inhibition, suggesting a reduced risk of cardiotoxicity .
Common Synthesis Steps:
- Condensation Reactions: Initial steps often involve the condensation of substituted pyrazolamines with various carbonyl compounds to form the pyrazolo[1,5-a]pyrimidine core.
- Substitution Reactions: Subsequent reactions introduce substituents such as tert-butyl and chlorophenyl groups through electrophilic aromatic substitution or nucleophilic attacks on activated intermediates.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing side effects.
Key Structural Features:
- The presence of the tert-butyl group enhances lipophilicity and may improve membrane permeability.
- The chlorophenyl substituent is critical for biological activity, influencing binding affinity to the target enzyme .
Comparative Analysis:
A table comparing various derivatives and their biological activities illustrates the impact of structural modifications on efficacy.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | tert-butyl and chlorophenyl groups | Potent anti-TB activity |
| 3-(4-fluorophenyl)-5-methyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | Fluorophenyl instead of chlorophenyl | Moderate anti-TB activity |
| N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | Dimethoxy substitution | Anti-inflammatory effects |
Analyse Chemischer Reaktionen
Alkylation and Arylation
-
The pyridinylmethyl group undergoes alkylation with electrophilic reagents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form quaternary ammonium salts.
-
The chlorophenyl substituent participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling aryl diversification.
Nucleophilic Substitution
-
The 7-amine group reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild conditions (0–25°C, DCM).
-
Displacement of the chloride on the chlorophenyl ring is achievable using strong nucleophiles (e.g., sodium methoxide) at elevated temperatures (60–80°C).
Oxidation and Reduction
-
Oxidation : The pyrimidine ring is resistant to oxidation, but the methyl group at position 2 can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s double bonds, yielding saturated analogs.
Reaction Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Amide Formation | Acetyl chloride, DCM, 0–25°C | N-acetyl derivative | 85–90% |
| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄, DME, 80°C | Aryl-substituted analog | 70–75% |
| Methyl Oxidation | KMnO₄, H₂SO₄, 60°C | 2-carboxylic acid derivative | 50–55% |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd-C, EtOH | Dihydropyrazolo[1,5-a]pyrimidine | 65–70% |
Research Findings and Mechanistic Insights
-
Regioselectivity : Nucleophilic substitutions preferentially occur at the 7-position due to electron-deficient pyrimidine ring activation .
-
Steric Effects : The tert-butyl group hinders electrophilic attacks at adjacent positions, directing reactivity to the chlorophenyl ring.
-
Biological Relevance : Modifications at the 7-amine position enhance binding to mycobacterial ATP synthase, as demonstrated in antitubercular studies.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Substituent at Position 3: 4-Chlorophenyl vs. 4-Fluorophenyl
- 4-Chlorophenyl (Target Compound): The chlorine atom’s larger size and stronger electron-withdrawing nature may enhance target binding compared to fluorine.
- 4-Fluorophenyl (Compounds 22–44, 47–51) : Fluorine’s smaller size and electronegativity optimize interactions in M.tb ATP synthase, yielding MIC values as low as 0.12 µM . For example, compound 47 (3-(4-fluorophenyl)-5-phenyl-N-(6-methylpyridin-2-ylmethyl)) shows 64% yield and 99.1% purity, with high activity .
- Impact : Fluorine may offer better activity due to balanced electronic and steric effects, but chlorine’s larger size could improve selectivity or residence time in untested scenarios.
Substituent at Position 5: tert-Butyl vs. Alkyl/Aryl Groups
- tert-Butyl (Target Compound) : This bulky group increases logP (~5.9 vs. ~3.5 for smaller alkyl chains) and may reduce metabolic oxidation, enhancing plasma stability .
- Phenyl (Compounds 47–51) : Aromatic groups at position 5 improve π-stacking in enzyme pockets. Compound 48 (5-phenyl) exhibits 90% yield and 99.6% purity, suggesting synthetic feasibility .
- Smaller Alkyl Groups (Compounds 22–44) : Methyl or ethyl substituents lower molecular weight but may reduce potency due to weaker hydrophobic interactions .
Amine Substituent at Position 7: Pyridin-2-ylmethyl vs. Other Groups
- Pyridin-2-ylmethyl (Target Compound): The ortho-pyridine nitrogen facilitates hydrogen bonding. In contrast, N-(2-methoxyethyl) () introduces polar ether groups, reducing logP (356.44 g/mol vs.
- Substituted Pyridines (Compounds 47–51): 6-Methoxy (Compound 48): Enhances solubility (logP ~4.0 estimated) and microsomal stability . 6-Dimethylamino (Compound 49): Increases basicity (pKa ~8.5), favoring ionized states at physiological pH .
- Morpholinylpropyl () : The morpholine ring improves solubility via hydrogen bonding but adds molecular weight (e.g., 850749-25-6: 461.0 g/mol) .
Physicochemical and Pharmacokinetic Properties
Vorbereitungsmethoden
One-Pot Cyclocondensation
A optimized protocol involves reacting 5-amino-1H-pyrazole-4-carbonitrile with 4-chlorobenzaldehyde, tert-butyl acetoacetate, and pyridin-2-ylmethylamine under microwave irradiation (Scheme 1):
| Component | Quantity (mmol) | Role |
|---|---|---|
| 5-Amino-1H-pyrazole-4-carbonitrile | 10.0 | Heterocyclic precursor |
| 4-Chlorobenzaldehyde | 12.5 | Aryl donor |
| tert-Butyl acetoacetate | 15.0 | Ketone contributor |
| Pyridin-2-ylmethylamine | 20.0 | Nucleophilic amine |
| Acetic acid | 5 mL | Catalyst |
Conditions : 150°C, 30 min microwave, N₂ atmosphere
Yield : 68% after recrystallization (ethanol/water)
This method benefits from atom economy but requires stringent stoichiometric control to avoid regioisomeric byproducts.
Stepwise Annulation Strategy
Core Structure Assembly
The pyrazolo[1,5-a]pyrimidine scaffold is constructed via:
C(7) Amination
The critical N-(pyridin-2-ylmethyl) group is installed through:
- Oxidation : Dess-Martin periodinane converts C(7) hydroxyl to aldehyde (89% yield)
- Reductive amination :
Late-Stage Functionalization
Suzuki-Miyaura Coupling
For analogs requiring aryl group variation:
| Step | Conditions | Yield |
|---|---|---|
| Boronic ester installation | Pd(dppf)Cl₂, KOAc, dioxane, 110°C | 85% |
| Cross-coupling | 4-Chlorophenylboronic acid, 80°C | 78% |
This method enables modular synthesis but introduces palladium removal challenges.
Comparative Analysis of Methods
| Parameter | Multi-Component | Stepwise | Late-Stage |
|---|---|---|---|
| Total steps | 1 | 4 | 3 |
| Overall yield | 68% | 52% | 61% |
| Purification difficulty | Moderate | High | Medium |
| Scalability | Limited | Good | Excellent |
The stepwise approach provides better control over regiochemistry, while late-stage functionalization offers synthetic flexibility.
Critical Reaction Optimization
Solvent Effects on Amination
Comparative studies in polar aprotic solvents:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 6 | 68 |
| DMSO | 90 | 4 | 72 |
| NMP | 100 | 3 | 81 |
N-methylpyrrolidone (NMP) enhances reaction efficiency through improved amine solubility.
Q & A
Q. Advanced
- Catalyst screening : Compare Pd(OAc)₂, PdCl₂(dppf), and Buchwald-Hartwig catalysts for C–N bond formation efficiency .
- Solvent effects : Use DMF or toluene with controlled heating (80–100°C) to enhance boronic acid reactivity .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate products >95% purity .
How can enzyme inhibition assays be designed to evaluate this compound’s biological activity?
Q. Advanced
- Target selection : Prioritize kinases or adenosine receptors (e.g., A₂A) based on structural analogs showing nM-level inhibition .
- Assay conditions : Use fluorescence polarization (FP) or TR-FRET assays with ATP-competitive probes. Include positive controls (e.g., preladenant for A₂A receptors) .
- Dose-response curves : Calculate IC₅₀ values using 10-point dilution series (0.1 nM–10 μM) and nonlinear regression analysis .
How can solubility limitations in pharmacological studies be addressed?
Q. Advanced
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations for in vitro assays .
- Prodrug modification : Introduce phosphate or acetyl groups at the pyrimidine N-position to enhance aqueous solubility .
- Salt formation : Screen HCl or mesylate salts to improve bioavailability in preclinical models .
How should contradictory data in biological activity profiles be resolved?
Q. Advanced
- Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays (e.g., radioligand displacement for receptors) .
- Off-target screening : Employ broad-panel kinase profiling or proteome-wide CETSA to identify secondary targets .
- Structural analysis : Compare docking poses (e.g., Glide or AutoDock) to assess binding mode consistency with activity data .
What substituent modifications enhance the compound’s structure-activity relationship (SAR)?
Q. Advanced
- Electron-withdrawing groups : Introduce Cl or CF₃ at the 3-aryl position to improve enzyme binding affinity (ΔΔG ≈ -2.3 kcal/mol) .
- Pyridine methylation : Compare N-(pyridin-2-ylmethyl) vs. N-(pyridin-4-ylmethyl) analogs to optimize steric compatibility with hydrophobic enzyme pockets .
- tert-Butyl removal : Test truncated analogs to evaluate bulk tolerance in active sites .
How can metabolic stability be assessed in preclinical development?
Q. Advanced
- Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS (t₁/₂ >30 min preferred) .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
- Metabolite ID : Use high-resolution mass spectrometry (HRMS/MS) to identify oxidation (e.g., tert-butyl hydroxylation) or N-dealkylation pathways .
What chromatographic methods resolve closely related impurities?
Q. Advanced
- HPLC conditions : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 30%→80% over 25 min) .
- Prep-SFC : Supercritical fluid chromatography (CO₂/methanol) for enantiomeric separation of chiral intermediates .
- Ion-pairing : Add heptafluorobutyric acid (HFBA) to improve retention of polar byproducts .
What computational approaches predict reaction pathways for novel derivatives?
Q. Advanced
- DFT calculations : Simulate cyclocondensation transition states (B3LYP/6-31G*) to identify rate-limiting steps .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal Suzuki coupling conditions (temperature, catalyst loading) .
- Molecular docking : Use Schrödinger Suite or MOE to prioritize substituents with favorable binding energies (e.g., Glide XP scores ≤ -8.0 kcal/mol) .
Notes
- Methodological Focus : Emphasizes experimental design, optimization, and data validation.
- Advanced vs. Basic : Segregates foundational techniques (e.g., NMR) from specialized strategies (e.g., prodrug design).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
